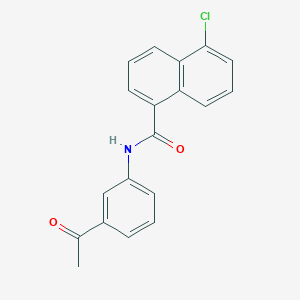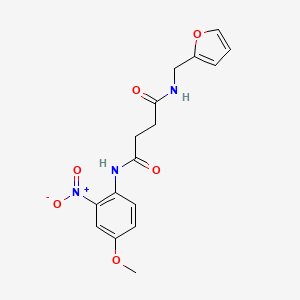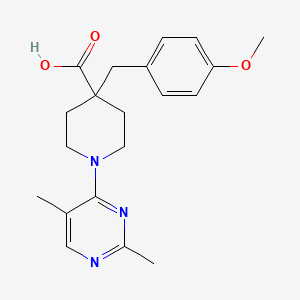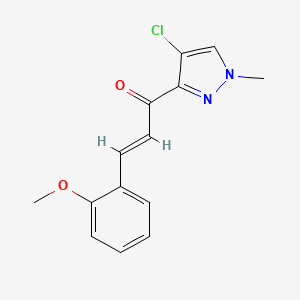
N-(3-acetylphenyl)-5-chloro-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-5-chloro-1-naphthamide, commonly known as ACN, is a chemical compound that has been widely used in scientific research. It belongs to the class of naphthamides and has a molecular formula of C18H13ClNO2. ACN is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been extensively studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of ACN is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. ACN has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
ACN has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting angiogenesis, and inducing cell cycle arrest. Additionally, ACN has been shown to have neuroprotective effects by reducing oxidative stress and promoting the growth of neurons.
实验室实验的优点和局限性
The advantages of using ACN in lab experiments include its high purity and solubility in organic solvents. Additionally, ACN is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using ACN in lab experiments include its potential toxicity and the need for proper handling and disposal.
未来方向
There are several future directions for the study of ACN. One area of research is the development of ACN derivatives with improved potency and selectivity. Additionally, ACN could be used as a tool to study the effects of various drugs and proteins on cellular processes. Another area of research is the use of ACN in drug discovery for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-acetylphenyl)-5-chloro-1-naphthamide is a chemical compound that has been extensively studied for its various biochemical and physiological effects. ACN has been used in various scientific research applications such as drug discovery, cancer research, and neuroscience. The mechanism of action of ACN is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. ACN has several advantages and limitations for use in lab experiments, and there are several future directions for the study of this compound.
合成方法
The synthesis of ACN involves the reaction between 3-acetylaniline and 5-chloro-1-naphthalene. The reaction takes place in a solvent such as acetic acid and requires a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the product can be determined using methods such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
ACN has been used in various scientific research applications such as drug discovery, cancer research, and neuroscience. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. ACN has also been used as a tool to study the mechanism of action of various drugs and proteins. Additionally, ACN has been used to study the effects of certain neurotransmitters on the nervous system.
属性
IUPAC Name |
N-(3-acetylphenyl)-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-12(22)13-5-2-6-14(11-13)21-19(23)17-9-3-8-16-15(17)7-4-10-18(16)20/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGZERBYMXROIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)


![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)

![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)